REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].O.NN>C(O)C.[Pd]>[CH:1]([N:4]1[CH2:5][CH2:6][CH:7]([C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:1.2|
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Name
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1-isopropyl-4-(4-nitro-phenyl)-piperidine
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Quantity
|
2.405 g
|
Type
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reactant
|
Smiles
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C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.427 g
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
515.9 mg
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The mixture is refluxed overnight until completion of the reaction
|
Duration
|
8 (± 8) h
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Type
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FILTRATION
|
Details
|
After filtration through a celite plug
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Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |